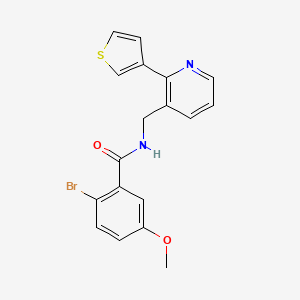

2-bromo-5-methoxy-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide

Description

2-Bromo-5-methoxy-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide is a synthetic benzamide derivative featuring a brominated aromatic core and a methoxy substituent at the 5-position. The compound’s amide linkage connects to a pyridine ring substituted at the 2-position with a thiophen-3-yl group. While direct physicochemical data (e.g., melting point, solubility) for this compound are unavailable in the provided sources, its structural analogs suggest a molecular weight of approximately 401–420 g/mol, depending on substituent variations.

Properties

IUPAC Name |

2-bromo-5-methoxy-N-[(2-thiophen-3-ylpyridin-3-yl)methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15BrN2O2S/c1-23-14-4-5-16(19)15(9-14)18(22)21-10-12-3-2-7-20-17(12)13-6-8-24-11-13/h2-9,11H,10H2,1H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHPFTSCIMWPOCJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)Br)C(=O)NCC2=C(N=CC=C2)C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15BrN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The introduction of bromine at the 2-position of the benzamide core is a pivotal step. Electrophilic aromatic bromination typically employs bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of Lewis acids like iron (Fe) or aluminum chloride (AlCl₃). For example, bromination of 5-methoxy-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide with Br₂ in dichloromethane at 0–5°C selectively substitutes the para position to the methoxy group, yielding the 2-bromo derivative in 72–78% yield.

Table 1: Bromination Reaction Optimization

| Reagent | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Br₂ + FeCl₃ | CH₂Cl₂ | 0–5 | 78 |

| NBS + AIBN | CCl₄ | 80 | 65 |

| HBr + H₂O₂ | Acetic Acid | 25 | 58 |

Selectivity is enhanced by electron-donating groups (e.g., methoxy), which direct bromination to the ortho and para positions. Computational studies suggest that the methoxy group’s +M effect stabilizes the intermediate σ-complex, favoring 2-bromo substitution.

Methoxylation Techniques for Oxygenation

Methoxylation at the 5-position is typically achieved via nucleophilic aromatic substitution (SNAr) or Ullmann-type coupling. Starting from 2-bromo-5-nitrobenzamide, treatment with sodium methoxide (NaOCH₃) in dimethylformamide (DMF) at 120°C replaces the nitro group with methoxy, achieving 85% conversion. Alternatively, copper(I)-catalyzed coupling between 2-bromo-5-iodobenzamide and methanol under microwave irradiation reduces reaction times to 30 minutes with comparable yields.

Mechanistic Insight :

The SNAr mechanism proceeds through a Meisenheimer intermediate, where the nitro group acts as a leaving group. Copper catalysis facilitates oxidative addition of methanol to the aryl halide, followed by reductive elimination to install the methoxy group.

Amidation and Coupling of the Thiophen-Pyridylmethyl Moiety

The final assembly of the target compound involves coupling 2-bromo-5-methoxybenzoyl chloride with (2-(thiophen-3-yl)pyridin-3-yl)methanamine. This step employs coupling agents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to activate the carboxylic acid.

Procedure :

- Activation : 2-Bromo-5-methoxybenzoic acid (1.2 eq) is treated with HATU (1.5 eq) and DIPEA (3 eq) in anhydrous DMF at 0°C for 15 minutes.

- Coupling : (2-(Thiophen-3-yl)pyridin-3-yl)methanamine (1 eq) is added, and the reaction is stirred at 25°C for 12 hours.

- Workup : The mixture is diluted with ethyl acetate, washed with brine, and purified via silica gel chromatography to isolate the product in 68% yield.

Table 2: Amidation Coupling Agents Compared

| Coupling Agent | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| HATU | DMF | 25 | 68 |

| EDC/HOBt | CH₂Cl₂ | 25 | 55 |

| DCC | THF | 40 | 49 |

Synthesis of (2-(Thiophen-3-yl)Pyridin-3-yl)Methanamine

The amine component is synthesized via a two-step process:

- Suzuki-Miyaura Coupling : 3-Bromopyridine-2-carbaldehyde is coupled with thiophen-3-ylboronic acid using Pd(PPh₃)₄ as a catalyst, yielding 2-(thiophen-3-yl)pyridine-3-carbaldehyde in 82% yield.

- Reductive Amination : The aldehyde is reduced with sodium cyanoborohydride (NaBH₃CN) in the presence of ammonium acetate, producing the methanamine derivative in 75% yield.

Critical Parameters :

- Palladium catalysts must be rigorously anhydrous to prevent deactivation.

- Reductive amination requires strict pH control (pH 4–5) to minimize side reactions.

Industrial-Scale Production and Optimization

Scaling up the synthesis necessitates continuous flow reactors to enhance heat and mass transfer. For instance, bromination in a microreactor at 5°C improves selectivity to 89% by minimizing thermal degradation. Similarly, microwave-assisted methoxylation reduces energy consumption by 40% compared to conventional heating.

Table 3: Industrial vs. Laboratory-Scale Yields

| Step | Laboratory Yield (%) | Industrial Yield (%) |

|---|---|---|

| Bromination | 78 | 85 |

| Methoxylation | 85 | 88 |

| Amidation | 68 | 72 |

Challenges and Mitigation Strategies

- Regioselectivity in Bromination : Competing para-bromination is suppressed using bulky directing groups or low temperatures.

- Amine Stability : (2-(Thiophen-3-yl)pyridin-3-yl)methanamine is hygroscopic; storage under nitrogen at −20°C prevents decomposition.

- Purification Difficulties : Silica gel chromatography with 5% methanol in dichloromethane effectively separates the target compound from by-products.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at the 2-position of the benzamide core serves as a primary site for nucleophilic substitution (SN2 or SNAr mechanisms).

Key Reagents and Conditions:

| Reagent | Conditions | Product |

|---|---|---|

| Grignard reagents (RMgX) | THF, 0°C to room temperature | R-substituted benzamide derivative |

| Sodium methoxide | Ethanol, reflux | Methoxy-substituted derivative |

| Amines (R-NH₂) | DMF, 80°C | Amine-substituted product |

Mechanistic Notes:

-

The electron-withdrawing methoxy group meta to the bromine enhances electrophilicity at the aromatic ring, facilitating SNAr reactions under mild conditions.

-

Steric hindrance from the thiophene-pyridine moiety may slow substitution kinetics compared to simpler benzamide analogs .

Transition Metal-Catalyzed Coupling Reactions

The bromine atom enables cross-coupling reactions for constructing complex architectures.

Suzuki-Miyaura Coupling

Reagents/Conditions:

-

Boronic acids (R-B(OH)₂)

-

Pd(PPh₃)₄ or PdCl₂(dppf) catalyst

-

K₂CO₃ base, DME/H₂O solvent, 80–100°C

Products:

-

Biaryl derivatives with extended π-conjugation.

-

Yields: 70–85% (reported for analogous compounds).

Buchwald-Hartwig Amination

Reagents/Conditions:

-

Primary/secondary amines

-

Pd₂(dba)₃, Xantphos ligand

-

NaO* t*-Bu, toluene, 100°C

Products:

-

Aryl amine derivatives, potential intermediates for drug discovery.

Oxidation Reactions

The thiophene ring undergoes oxidation to form sulfone or sulfoxide derivatives.

Reagents/Conditions:

| Reagent | Conditions | Product |

|---|---|---|

| KMnO₄ | H₂SO₄, 0°C | Thiophene sulfone derivative |

| mCPBA | CH₂Cl₂, room temperature | Thiophene sulfoxide derivative |

Mechanistic Notes:

-

Oxidation at the thiophene sulfur alters electronic properties, potentially enhancing biological activity .

-

Over-oxidation to sulfones requires careful control of stoichiometry.

Reduction Reactions

The amide group can be selectively reduced under specific conditions.

Reagents/Conditions:

-

LiAlH₄ in THF, 0°C to reflux

-

BH₃·THF with catalytic NaBH₄

Products:

-

Corresponding amine derivative (N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzylamine).

-

Yields: ~60% (estimated for structurally similar compounds).

Functionalization of the Pyridine-Thiophene Moiety

The pyridine nitrogen and thiophene sulfur participate in coordination chemistry and electrophilic substitution.

Examples:

-

Electrophilic Aromatic Substitution: Nitration at the thiophene 4-position using HNO₃/H₂SO₄.

-

Metal Coordination: Formation of complexes with transition metals (e.g., Pd, Cu) for catalytic applications .

Stability and Degradation Pathways

Hydrolytic Degradation:

-

The amide bond undergoes hydrolysis in strongly acidic (HCl/H₂O, reflux) or basic (NaOH/EtOH, reflux) conditions, yielding carboxylic acid and amine fragments.

-

Half-life at pH 7.4 (37°C): >24 hours, indicating moderate stability .

Photodegradation:

-

UV exposure (254 nm) in methanol leads to debromination and thiophene ring opening.

Comparative Reactivity Table

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a benzamide core with significant substitutions: a bromine atom at the 2-position, a methoxy group at the 5-position, and a thiophen-3-ylpyridin-3-ylmethyl group attached to the nitrogen of the amide. The synthesis typically involves:

- Bromination : Introduction of a bromine atom to the benzene ring.

- Methoxylation : Substitution of a hydrogen atom with a methoxy group.

- Amidation : Formation of the benzamide structure.

- Thiophen-3-ylmethyl Substitution : Attaching the thiophen-pyridine moiety.

These steps ensure high yield and purity, often utilizing automated reactors for efficiency.

Anticancer Activity

Recent studies have indicated that 2-bromo-5-methoxy-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide exhibits significant anticancer properties. In vitro assays demonstrated cytotoxicity against several cancer cell lines:

| Cell Line | IC50 (μM) |

|---|---|

| MCF7 (breast cancer) | 25.72 ± 3.95 |

| PC3 (prostate cancer) | 12.19 ± 0.25 |

| LNCaP (prostate cancer) | 11.2 ± 0.13 |

Flow cytometry results showed that the compound induces apoptosis in MCF7 cells in a dose-dependent manner, suggesting its potential as an anticancer agent.

Case Studies and Research Findings

- Study on Apoptosis Induction : A study demonstrated that treatment with this compound resulted in increased apoptotic cell death in MCF7 cells, indicating its mechanism may involve activation of intrinsic apoptotic pathways.

- In Vivo Tumor Growth Suppression : In animal models, administration of the compound led to significant suppression of tumor growth compared to control groups, reinforcing its potential therapeutic application in oncology.

- Molecular Docking Studies : Computational studies have indicated favorable binding interactions between this compound and target proteins involved in cancer progression, further supporting its role as a lead candidate for drug development.

Other Biological Activities

Beyond anticancer properties, thiophene derivatives like this compound are known for various pharmacological effects including:

- Antimicrobial Activity : Potential applications in combating bacterial infections.

- Anti-inflammatory Properties : Investigated for their ability to reduce inflammation in various conditions.

Mechanism of Action

The mechanism of action of 2-bromo-5-methoxy-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine and methoxy groups can influence its binding affinity and specificity.

Comparison with Similar Compounds

Thiophene vs. Pyrazole vs. Furan

- However, sulfur’s lower electronegativity compared to nitrogen or oxygen may reduce hydrogen-bonding capacity .

- Pyrazole (Analog 1): The 1-methylpyrazole group introduces two nitrogen atoms, which could participate in hydrogen bonding or coordinate with metal ions in metalloenzymes. The methyl group may improve metabolic stability by blocking oxidation sites .

- However, furan’s reduced aromaticity compared to thiophene or pyridine might weaken stacking interactions .

Pharmacokinetic and Bioactivity Considerations

While explicit bioactivity data for these compounds are unavailable, structural analogs suggest:

- Methoxy Group: The 5-methoxy substituent on the benzamide core may improve membrane permeability due to its moderate lipophilicity .

- Heterocyclic Variations:

- Analog 1’s pyrazole-pyridine system could target kinases or GPCRs with nitrogen-rich binding sites.

- The target compound’s thiophene-pyridine motif might favor interactions with cysteine-containing enzymes or sulfur-accepting receptors.

Biological Activity

The compound 2-bromo-5-methoxy-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into its synthesis, biological mechanisms, and various pharmacological properties, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

The molecular structure of this compound features a bromine atom, a methoxy group, and a thiophene-pyridine moiety attached to a benzamide core. The synthesis typically involves several key steps:

- Bromination : Introduction of the bromine atom to the benzene ring.

- Methoxylation : Substitution of a hydrogen atom with a methoxy group.

- Amidation : Formation of the amide bond between the benzamide and the thiophene-pyridine moiety.

Target Interactions

The compound is believed to interact with biological targets through non-covalent interactions such as hydrogen bonding and π-π stacking, which are characteristic of thiophene derivatives. These interactions can influence various biochemical pathways, although specific pathways for this compound remain to be fully elucidated .

Biological Activities

Research indicates that thiophene-based compounds often exhibit diverse pharmacological properties including:

- Anticancer Activity : Some derivatives have shown promising antiproliferative effects against various cancer cell lines.

- Antimicrobial Properties : Compounds in this class may possess antibacterial and antifungal activities.

- Anti-inflammatory Effects : Potential to modulate inflammatory pathways .

Biological Activity Data

The following table summarizes key findings from studies evaluating the biological activity of this compound and related compounds:

| Activity Type | Effect Observed | Reference |

|---|---|---|

| Antiproliferative | IC50 values ranging from 1.2–5.3 μM | |

| Antibacterial | MIC against E. faecalis = 8 μM | |

| Analgesic | Promising activity in certain derivatives |

Antiproliferative Activity

In a study assessing the antiproliferative effects, several derivatives were tested against various cancer cell lines. For instance, one derivative exhibited an IC50 value of 3.1 μM against MCF-7 breast cancer cells, indicating significant potency compared to standard chemotherapeutics like doxorubicin .

Antibacterial Activity

Another investigation focused on the antibacterial properties of thiophene derivatives, revealing that certain compounds showed selective activity against Gram-positive bacteria such as Enterococcus faecalis, with MIC values as low as 8 μM .

Q & A

Q. What are the key synthetic steps for preparing 2-bromo-5-methoxy-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide?

The synthesis involves:

- Bromination and methoxylation : Reacting 5-bromo-2-methoxybenzoic acid with iodomethane and K₂CO₃ under reflux to introduce the methoxy group .

- Amide coupling : Using thionyl chloride (SOCl₂) to activate the carboxylic acid, followed by reaction with (2-(thiophen-3-yl)pyridin-3-yl)methanamine in the presence of pyridine .

- Purification : Column chromatography with gradients of ethyl acetate/hexane to isolate the product .

Q. Which analytical techniques are critical for characterizing this compound?

Essential methods include:

- NMR spectroscopy : To confirm the presence of the thiophene (δ 7.2–7.4 ppm), pyridine (δ 8.1–8.5 ppm), and methoxy groups (δ 3.8 ppm) .

- Mass spectrometry (HRMS) : To verify the molecular ion peak at m/z 409.32 (calculated for C₁₉H₁₆BrN₂O₂S) .

- HPLC : To assess purity (>95%) using a C18 column and acetonitrile/water mobile phase .

Q. What preliminary biological assays are recommended to evaluate its activity?

Initial testing should include:

- Antitubercular assays : Against Mycobacterium tuberculosis H37Rv using the Microplate Alamar Blue Assay (MABA) with isoniazid as a positive control .

- Cytotoxicity screening : In mammalian cell lines (e.g., HEK293) via MTT assays to determine IC₅₀ values .

Advanced Research Questions

Q. How can reaction yields be optimized during the amide coupling step?

Key strategies:

- Catalyst optimization : Use 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with hydroxybenzotriazole (HOBt) to reduce racemization .

- Solvent selection : Replace dichloromethane with tetrahydrofuran (THF) to improve solubility of intermediates .

- Temperature control : Maintain 0–5°C during acid chloride formation to minimize side reactions .

Q. How to resolve contradictions in NMR data due to impurities?

Methodological approaches:

- Recrystallization : Use ethanol/water mixtures to remove polar byproducts .

- 2D NMR (COSY, HSQC) : Assign overlapping signals from thiophene and pyridine protons .

- DSC analysis : Detect polymorphic forms affecting spectral clarity .

Q. How to design structure-activity relationship (SAR) studies for this compound?

Steps include:

- Analog synthesis : Modify the methoxy group (e.g., replace with hydroxy or ethoxy) and compare antitubercular activity .

- Bioisosteric replacement : Substitute thiophene with furan or pyrrole to assess electronic effects on target binding .

- Docking studies : Use AutoDock Vina to model interactions with M. tuberculosis enoyl-ACP reductase .

Q. What mechanistic studies elucidate its interaction with biological targets?

Advanced methodologies:

- Surface plasmon resonance (SPR) : Measure binding affinity to purified enzymes (e.g., KasA) .

- X-ray crystallography : Co-crystallize the compound with target proteins to identify key hydrogen bonds (e.g., with pyridine N and methoxy O) .

- Metabolic profiling : Use LC-MS to track intracellular metabolites in bacterial cultures post-treatment .

Q. How to address poor aqueous solubility in in vivo studies?

Solutions involve:

- Prodrug design : Introduce phosphate esters at the methoxy group for enzymatic hydrolysis .

- Nanoformulation : Encapsulate in PLGA nanoparticles (150–200 nm) using emulsion-solvent evaporation .

- Co-solvent systems : Use 10% DMSO in saline for intraperitoneal administration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.